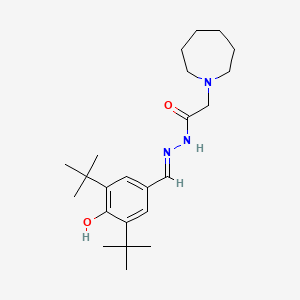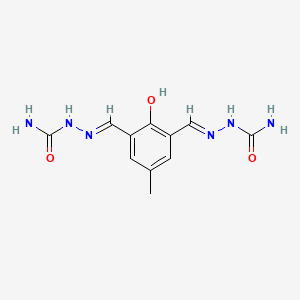
2-hydroxy-5-methylisophthalaldehyde disemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-5-methylisophthalaldehyde disemicarbazone (HMI-1) is a metal chelator that has been extensively studied for its potential therapeutic applications. HMI-1 is a semicarbazone derivative of isophthalaldehyde, which is a common building block for the synthesis of various organic compounds. HMI-1 has been shown to possess potent anticancer and antimicrobial activities, making it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of 2-hydroxy-5-methylisophthalaldehyde disemicarbazone is not fully understood, but it is believed to involve the chelation of metal ions, such as iron and copper, which are essential for the growth and proliferation of cancer cells and microorganisms. 2-hydroxy-5-methylisophthalaldehyde disemicarbazone has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anticancer activity.
Biochemical and physiological effects:
2-hydroxy-5-methylisophthalaldehyde disemicarbazone has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit angiogenesis, the formation of new blood vessels that are necessary for the growth and spread of tumors. In addition, 2-hydroxy-5-methylisophthalaldehyde disemicarbazone has been shown to possess antimicrobial activity by disrupting the integrity of bacterial cell membranes.
Advantages and Limitations for Lab Experiments
One advantage of using 2-hydroxy-5-methylisophthalaldehyde disemicarbazone in laboratory experiments is its potent anticancer and antimicrobial activity, which makes it a useful tool for studying the mechanisms of cancer and microbial growth. However, one limitation of using 2-hydroxy-5-methylisophthalaldehyde disemicarbazone is its potential toxicity, which may limit its use in certain experimental systems.
Future Directions
There are several potential future directions for research on 2-hydroxy-5-methylisophthalaldehyde disemicarbazone. One area of interest is the development of new derivatives of 2-hydroxy-5-methylisophthalaldehyde disemicarbazone that possess improved anticancer and antimicrobial activity. Another area of interest is the study of the mechanism of action of 2-hydroxy-5-methylisophthalaldehyde disemicarbazone, which may lead to the development of new drugs that target cancer and microbial growth. Finally, the use of 2-hydroxy-5-methylisophthalaldehyde disemicarbazone in combination with other drugs or therapies may enhance its therapeutic potential and reduce its toxicity.
Synthesis Methods
2-hydroxy-5-methylisophthalaldehyde disemicarbazone can be synthesized by the reaction of 2-hydroxy-5-methylisophthalaldehyde with semicarbazide hydrochloride in the presence of sodium acetate. The resulting compound can be purified by recrystallization from ethanol.
Scientific Research Applications
2-hydroxy-5-methylisophthalaldehyde disemicarbazone has been extensively studied for its potential therapeutic applications. It has been shown to possess potent anticancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer cells. 2-hydroxy-5-methylisophthalaldehyde disemicarbazone has also been shown to possess antimicrobial activity against various bacteria and fungi, including multidrug-resistant strains.
properties
IUPAC Name |
[(E)-[3-[(E)-(carbamoylhydrazinylidene)methyl]-2-hydroxy-5-methylphenyl]methylideneamino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6O3/c1-6-2-7(4-14-16-10(12)19)9(18)8(3-6)5-15-17-11(13)20/h2-5,18H,1H3,(H3,12,16,19)(H3,13,17,20)/b14-4+,15-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVWYWORSIVRBJK-VHUAAIQRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C=NNC(=O)N)O)C=NNC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)/C=N/NC(=O)N)O)/C=N/NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E,2'E)-2,2'-[(2-hydroxy-5-methylbenzene-1,3-diyl)di(E)methylylidene]dihydrazinecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2-methyltetrahydro-2H-pyran-2-yl)carbonyl]-3-(2-phenylethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5974855.png)
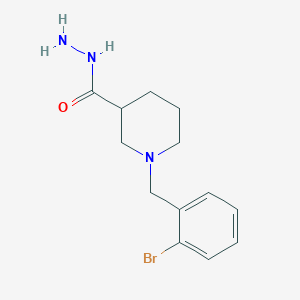
![N-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methyl]-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B5974863.png)
![ethyl {5-bromo-2-oxo-3-[(2-pyridinylcarbonyl)hydrazono]-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B5974870.png)
![ethyl 4-[3-(2-hydroxyethyl)-4-(3-methoxybenzyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B5974876.png)
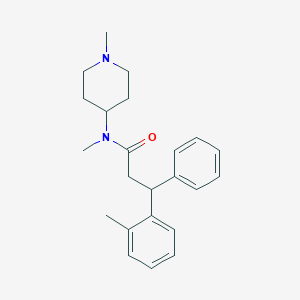
![N-(3-chlorobenzyl)-3-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B5974891.png)
![2-methoxy-N-{1-[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5974897.png)
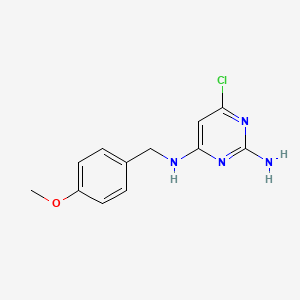
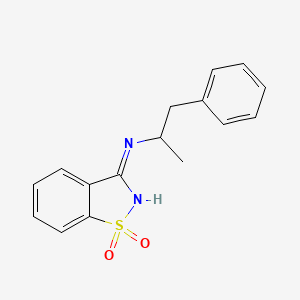
![7-(2,2-dimethylpropyl)-2-(1H-pyrazol-1-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5974919.png)
![2-{1-(2,2-dimethylpropyl)-4-[3-(methylthio)benzyl]-2-piperazinyl}ethanol](/img/structure/B5974921.png)
